Tauropine

Descripción general

Descripción

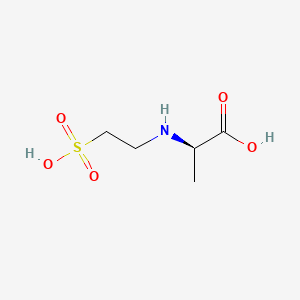

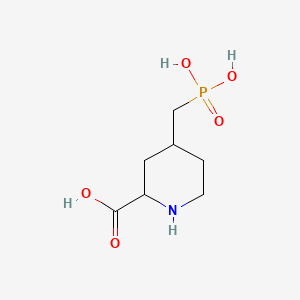

Tauropine is a compound with the molecular formula C5H11NO5S . It is a natural taurine derivative found in marine invertebrates . Tauropine dehydrogenase is an enzyme that catalyzes the chemical reaction involving tauropine .

Molecular Structure Analysis

Tauropine has an average mass of 197.210 Da and a monoisotopic mass of 197.035797 Da . The molecular structure of tauropine was determined by amino acid sequence analysis and complementary DNA (cDNA) cloning .

Chemical Reactions Analysis

Tauropine is involved in the chemical reaction catalyzed by tauropine dehydrogenase . Taurine, a semi-essential amino acid, is used as a green bio-organic catalyst for the promotion of the Knoevenagel reaction between aldehydes and malononitrile .

Physical And Chemical Properties Analysis

Tauropine has a molecular formula of C5H11NO5S, an average mass of 197.210 Da, and a monoisotopic mass of 197.035797 Da . More detailed physical and chemical properties are not available in the retrieved sources.

Aplicaciones Científicas De Investigación

Tauropine in Neurodegenerative Diseases

Tauropine has been implicated in studies related to neurodegenerative diseases, particularly Alzheimer’s disease. Research has focused on the role of Tau, a key protein in Alzheimer’s development, in relation to DNA stability and gene transcription. These insights have led to further studies funded by grants such as the NIH, contributing significantly to our understanding of neurodegenerative diseases (Kerbel, 2018).

Enzymatic Role and Properties

The enzymatic properties of tauropine dehydrogenase have been extensively studied. This enzyme utilizes NADH as a coenzyme and pyruvate and taurine as substrates to produce tauropine. These studies reveal details about the enzyme's structure, substrate preferences, and inhibition mechanisms, offering insights into its physiological role, especially during anaerobic conditions. This research is crucial for understanding metabolic processes in various organisms, including marine invertebrates and algae (Gäde, 1986; Satô et al., 1993).

Therapeutic Potential

Taurine, closely related to tauropine, has shown significant therapeutic potential. It has been studied for its protective effects in conditions such as oxidative stress and diabetes mellitus. Taurine’s beneficial effects in processes like epilepsy, hypertension, congestive heart failure, and diabetes have been well-documented, leading to its clinical utility in various treatments (Gupta et al., 2005; Schaffer & Kim, 2018; Sirdah, 2015).

Role in Anaerobic Metabolism

Research has also focused on the role of tauropine in anaerobic metabolism, particularly in marine organisms. Tauropine accumulation during anoxic conditions and its relation to environmental stressors have been studied in various species, providing insights into their metabolic adaptations and potential applications in aquaculture and marine biology (O'Omolo et al., 2003; Kan-no et al., 1998).

Molecular Genetics

The molecular genetics of tauropine dehydrogenase have been explored in marine sponges, highlighting its genetic structure and expression patterns. This research offers insights into the enzyme’s evolutionary origins and its role in the sponge’s metabolic processes under different environmental conditions, hinting at possible gene transfer events between bacteria and sponges (Plese et al., 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-(2-sulfoethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO5S/c1-4(5(7)8)6-2-3-12(9,10)11/h4,6H,2-3H2,1H3,(H,7,8)(H,9,10,11)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYQDLYSULDZSO-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955123 | |

| Record name | N-(2-Sulfoethyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tauropine | |

CAS RN |

33497-79-9 | |

| Record name | Tauropine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33497-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tauropine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033497799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Sulfoethyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid](/img/structure/B1229515.png)

![6-Amino-3-(3-methoxyphenyl)-4-(3-thiophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1229521.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid [3-(4-nitrophenyl)-4-oxo-1-benzopyran-7-yl] ester](/img/structure/B1229522.png)

![4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one](/img/structure/B1229528.png)

![2-[[2,2,2-trichloro-1-[(2,2-dimethyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1229536.png)

![2-[[5-(Phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]thio]acetonitrile](/img/structure/B1229539.png)

![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-fluorophenyl)methyl]-N-(2-furanylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1229540.png)